

Spectroscopic Profile of 3,4-Cresotic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Hydroxy-4-methylbenzoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Cresotic acid (2-hydroxy-4-methylbenzoic acid), a key organic compound with applications in various fields of chemical and pharmaceutical research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and utilization in complex research and development projects.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of 3,4-Cresotic acid.

Table 1: ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.73	d	1H	H-6
6.81	dd	1H	H-5
6.75	d	1H	H-3
2.36	s	3H	-CH ₃
11.0 (approx.)	br s	1H	-COOH
5.0 (approx.)	br s	1H	-OH

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Atom Assignment
174.5	-COOH
162.0	C-2
145.0	C-4
131.0	C-6
121.5	C-5
118.0	C-3
110.0	C-1
21.0	-CH ₃

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2500	Broad	O-H stretch (Carboxylic acid)
3030	Medium	Ar-H stretch
2920	Medium	C-H stretch (methyl)
1660	Strong	C=O stretch (Carboxylic acid)
1610, 1580, 1490	Medium-Strong	C=C stretch (Aromatic ring)
1440	Medium	C-H bend (methyl)
1300	Strong	C-O stretch (Carboxylic acid)
1250	Strong	C-O stretch (Phenol)
880, 820	Strong	Ar-H bend (out-of-plane)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
152	80	[M] ⁺ (Molecular Ion)
134	100	[M - H ₂ O] ⁺
106	60	[M - H ₂ O - CO] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds such as 3,4-Cresotic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of 3,4-Cresotic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The addition of a small amount of Tetramethylsilane (TMS) is recommended as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a proton frequency of 500 MHz.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Employ a standard pulse sequence (e.g., zg30).
 - Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at a carbon frequency of 125 MHz.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
 - A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of 3,4-Cresotic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

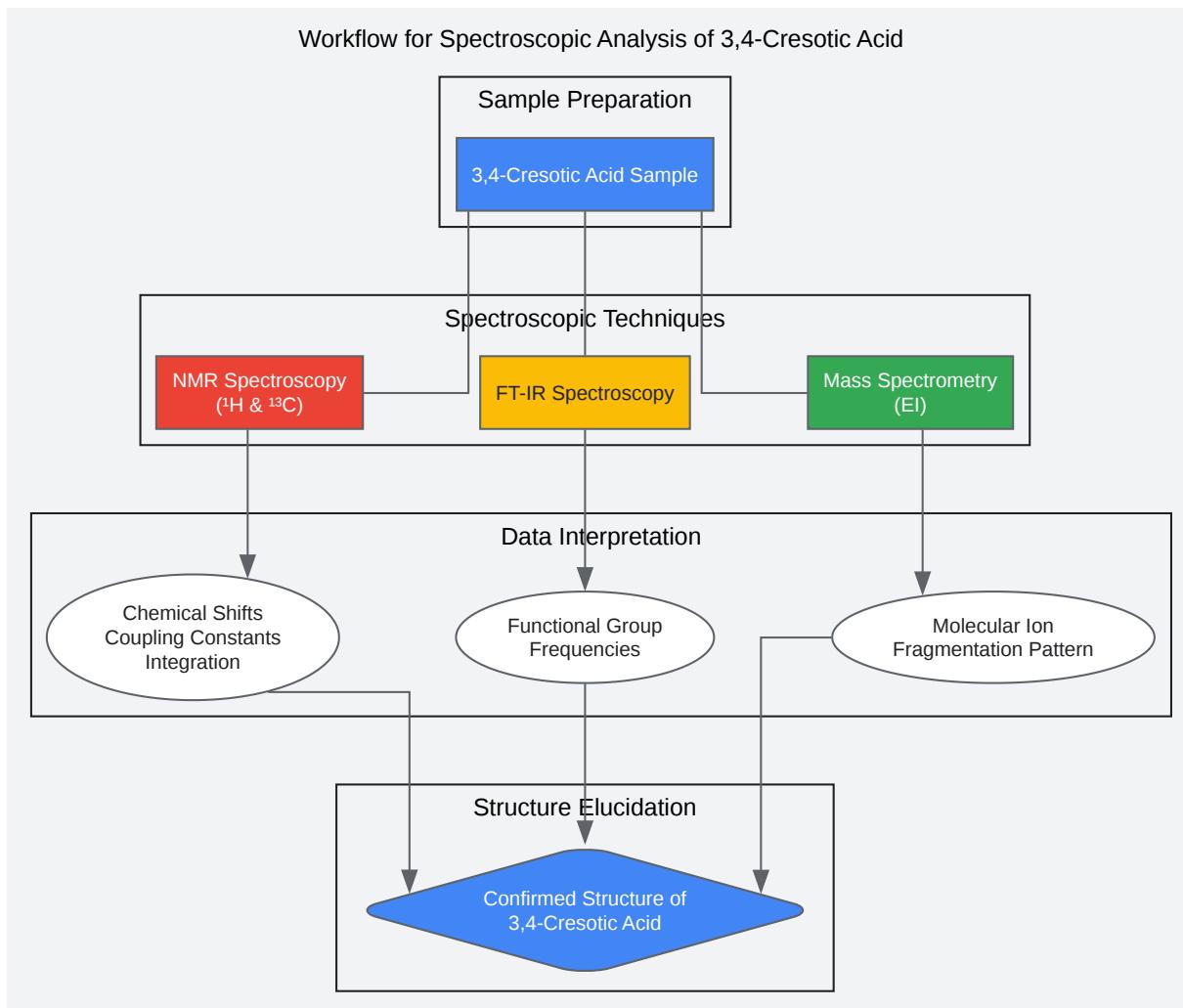
Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction: Introduce a small amount of the solid 3,4-Cresotic acid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of 3,4-Cresotic acid.



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Spectroscopic analysis workflow for 3,4-Cresotic Acid.

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